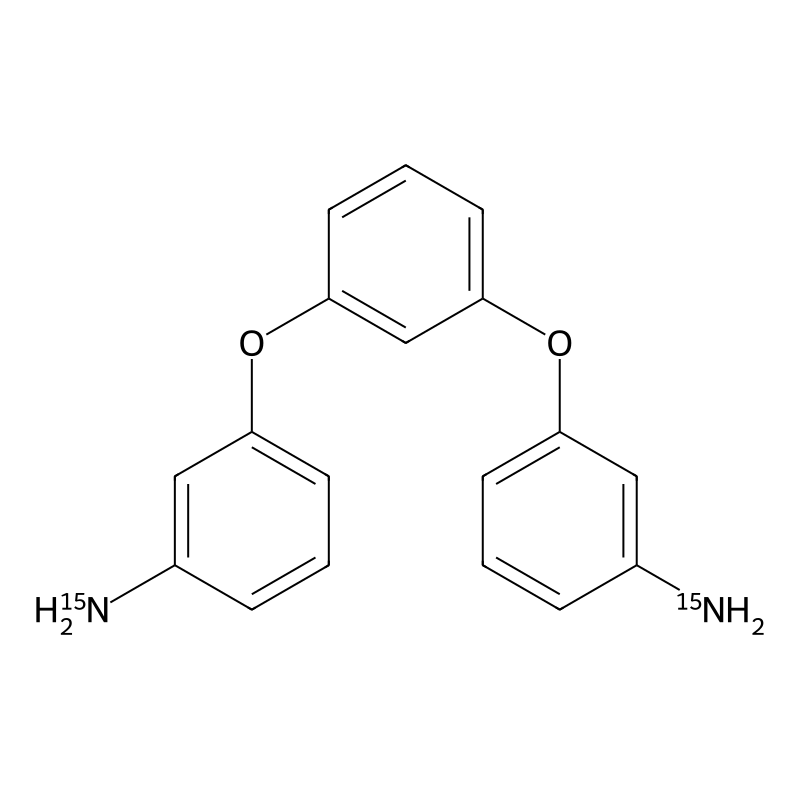3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is a nitrogen-labeled organic compound characterized by its unique structure that includes two aniline groups connected by a 1,3-phenylenedioxy bridge. The presence of the nitrogen isotope (15N) allows for specific applications in biological and chemical research, particularly in studies involving nitrogen metabolism and tracking. This compound is recognized for its potential utility in various fields, including materials science and medicinal chemistry.
- Oxidation: 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 can be oxidized to form quinone derivatives, which are critical intermediates in organic synthesis and can exhibit different biological activities .
- Substitution Reactions: The aniline groups can participate in electrophilic aromatic substitution reactions, making this compound versatile for further functionalization .
- Reduction: Under certain conditions, this compound can be reduced to yield amines or other derivatives that may have different properties or applications.
The biological activity of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 has been explored in various contexts:
- Antioxidant Properties: Compounds with similar structures have shown antioxidant activity, which may extend to this particular compound due to the presence of the phenylenedioxy linkage .
- Anticancer Potential: Some derivatives of dianiline compounds have been investigated for their anticancer properties, suggesting that 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 may also possess similar effects worth exploring in future research .
The synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 typically involves several steps:
- Formation of the Phenylenedioxy Linkage: This can be achieved through the reaction of 1,3-dihydroxybenzene with an appropriate aniline derivative under acidic conditions.
- Isotope Labeling: The introduction of the nitrogen isotope (15N) can be performed during the synthesis process using labeled reagents or through specific labeling techniques.
- Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity necessary for biological studies .
The applications of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 span several fields:
- Research in Nitrogen Metabolism: The incorporation of the nitrogen isotope allows researchers to trace nitrogen pathways in biological systems.
- Material Science: This compound can serve as a building block for synthesizing polymers and other materials with specific properties.
- Medicinal Chemistry: Its potential biological activities make it a candidate for drug development and therapeutic research .
Interaction studies involving 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 focus on its behavior in biological systems:
- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
- Metabolic Pathway Analysis: Utilizing its isotopic labeling helps trace how this compound is metabolized within organisms, offering valuable data for pharmacokinetics and pharmacodynamics .
Several compounds share structural similarities with 3,3'-(1,3-Phenylenedioxy)dianiline-15N2. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Bis(3-aminophenoxy)benzene | Contains two amino groups linked by a benzene | Used as an intermediate in polymer synthesis |
| 4,4'-(1,3-phenylenedioxy)dianiline | Similar linkage but different substitution | Exhibits different electronic properties |
| 4-Amino-N,N'-bis(4-hydroxyphenyl)urea | Urea linkage instead of ether | Known for its role in pharmaceuticals |
These compounds highlight the uniqueness of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 due to its specific nitrogen labeling and potential applications in both chemical synthesis and biological research. Each compound offers distinct characteristics that contribute to their respective uses in research and industry.








